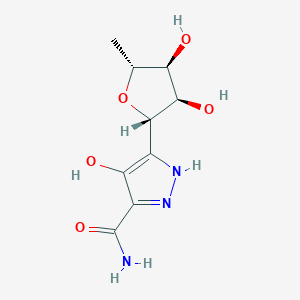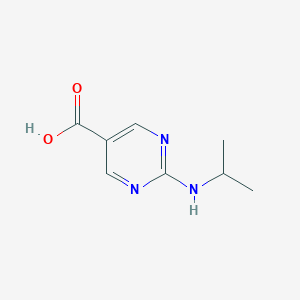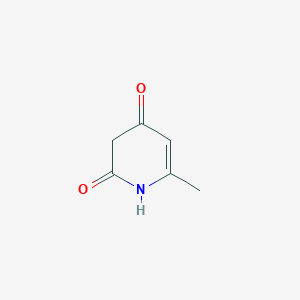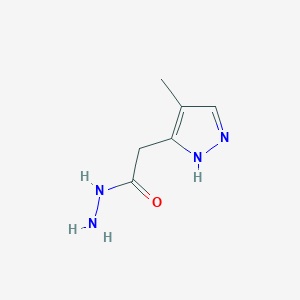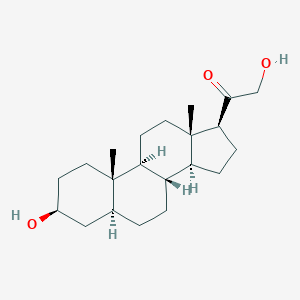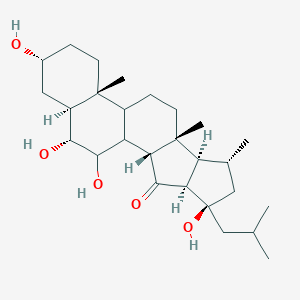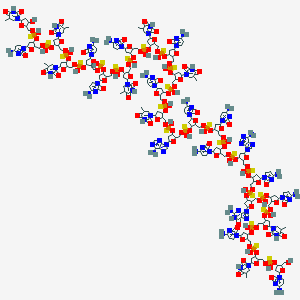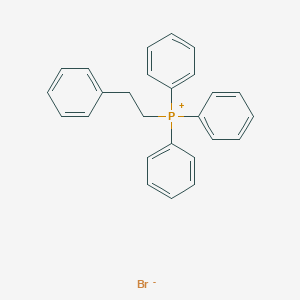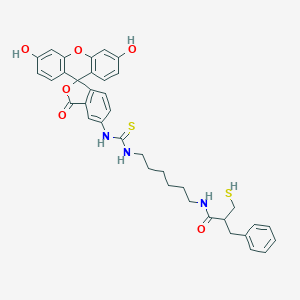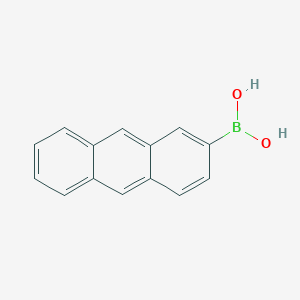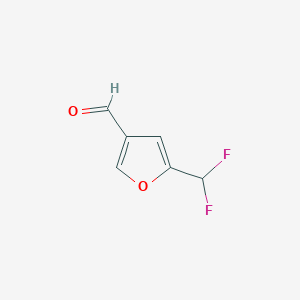
5-(Difluoromethyl)furan-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)furan-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of furan-3-carbaldehyde and has two fluorine atoms attached to the carbon atom adjacent to the aldehyde group.
Mechanism Of Action
The mechanism of action of 5-(Difluoromethyl)furan-3-carbaldehyde is not fully understood. However, it is believed to interact with specific enzymes or receptors in the body, leading to its biological activity. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical And Physiological Effects
Studies have shown that 5-(Difluoromethyl)furan-3-carbaldehyde has various biochemical and physiological effects. In one study, it was shown to have potent inhibitory activity against a specific enzyme involved in cancer cell growth. In another study, it was found to have antibacterial activity against certain strains of bacteria. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(Difluoromethyl)furan-3-carbaldehyde in lab experiments is its unique chemical structure, which allows for the synthesis of other compounds with unique properties. Additionally, it has shown potential as a drug candidate and may be useful in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Future Directions
There are several future directions for research on 5-(Difluoromethyl)furan-3-carbaldehyde. One area of research could focus on its potential as a drug candidate for the treatment of various diseases. Another area of research could focus on its use in the development of new materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential limitations in lab experiments.
Conclusion:
In conclusion, 5-(Difluoromethyl)furan-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and biological activity make it a promising candidate for further research in medicinal chemistry, organic synthesis, and material science. However, further research is needed to fully understand its mechanism of action and to determine its potential limitations in lab experiments.
Synthesis Methods
The synthesis of 5-(Difluoromethyl)furan-3-carbaldehyde involves the reaction of 5-(Bromomethyl)furan-3-carbaldehyde with difluoromethyl magnesium bromide in the presence of a palladium catalyst. This reaction results in the substitution of the bromine atom with a difluoromethyl group, forming the desired compound.
Scientific Research Applications
5-(Difluoromethyl)furan-3-carbaldehyde has shown potential applications in various scientific research areas, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate due to its unique chemical structure and biological activity. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential use in the development of new materials with unique properties.
properties
CAS RN |
153026-75-6 |
|---|---|
Product Name |
5-(Difluoromethyl)furan-3-carbaldehyde |
Molecular Formula |
C6H4F2O2 |
Molecular Weight |
146.09 g/mol |
IUPAC Name |
5-(difluoromethyl)furan-3-carbaldehyde |
InChI |
InChI=1S/C6H4F2O2/c7-6(8)5-1-4(2-9)3-10-5/h1-3,6H |
InChI Key |
SHOSWTDXNHYNAL-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C=O)C(F)F |
Canonical SMILES |
C1=C(OC=C1C=O)C(F)F |
synonyms |
3-Furancarboxaldehyde, 5-(difluoromethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



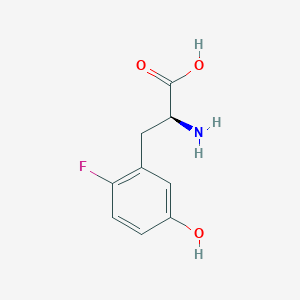
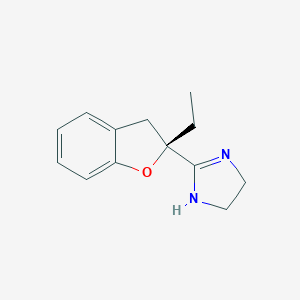
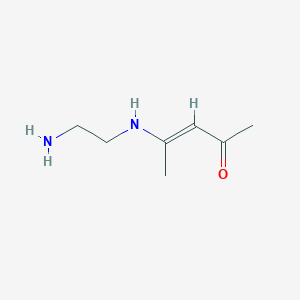
![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)
